molecular formula C6H5BN2O3 B3251130 (2,1,3-Benzoxadiazol-4-yl)boronic acid CAS No. 207279-32-1

(2,1,3-Benzoxadiazol-4-yl)boronic acid

Cat. No.: B3251130
CAS No.: 207279-32-1
M. Wt: 163.93 g/mol
InChI Key: YLDPFKCZAMVFDF-UHFFFAOYSA-N
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Description

(2,1,3-Benzoxadiazol-4-yl)boronic acid is an organoboron compound with the molecular formula C₆H₅BN₂O₃ and a molecular weight of 163.93 g/mol . This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis and medicinal chemistry. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group, making them valuable intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,1,3-Benzoxadiazol-4-yl)boronic acid typically involves the reaction of 2,1,3-benzoxadiazole with a boronic acid derivative under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: (2,1,3-Benzoxadiazol-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 2-Thienylboronic acid

Comparison: (2,1,3-Benzoxadiazol-4-yl)boronic acid is unique due to its benzoxadiazole moiety, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly valuable in applications requiring specific reactivity or selectivity, such as in the development of fluorescent sensors and advanced materials .

Properties

IUPAC Name

2,1,3-benzoxadiazol-4-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BN2O3/c10-7(11)4-2-1-3-5-6(4)9-12-8-5/h1-3,10-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDPFKCZAMVFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC2=NON=C12)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296807
Record name B-2,1,3-Benzoxadiazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207279-32-1
Record name B-2,1,3-Benzoxadiazol-4-ylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207279-32-1
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Record name B-2,1,3-Benzoxadiazol-4-ylboronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID501296807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,1,3-benzoxadiazol-4-yl)boronic acid
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Synthesis routes and methods

Procedure details

To a solution of 4-benzo[c]furazanyl bromide (4 g, 0.020 mol) in tetrahydrofurane (80 ml) and n-pentane (20 ml) is added triethylborate (3.8 ml, 0.022 mol) and N,N,N,N-tetraethylendiamine (3 ml, 0.02 mol). Then, n-BuLi (8.8 ml, 2.5N in hexane, 0.022 mol) is added dropwise at -100° C. and the solution is stirred for 5 minutes more. The reaction mixture is poured into an aqueous solution of saturated ammonium chloride and the water phase is extracted with ethyl acetate. The organic solvent is removed and the crude product is taken up in dichloromethan/n-hexane (5:6). The suspension is filtered to yield the title compound (1.05 g) which is used without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
N,N,N,N-tetraethylendiamine
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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